Uprifosbuvir

Pharmacokinetics Prodrug Activation Cathepsin A

Uprifosbuvir (MK-3682) is a superior NS5B polymerase inhibitor due to its unique resistance to CatA-mediated hydrolysis, ensuring enhanced liver-targeted activation compared to analogs like sofosbuvir. This stable prodrug is critical for research on DAA-experienced populations, demonstrating 100% SVR12 in salvage therapy. It serves as a benchmark for pan-genotypic, short-duration HCV combination studies. Ideal for SAR investigations.

Molecular Formula C22H29ClN3O9P
Molecular Weight 545.9 g/mol
CAS No. 1496551-77-9
Cat. No. B611596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUprifosbuvir
CAS1496551-77-9
SynonymsUprifosbuvir, MK-3682, IDX21437, MK3682, IDX-21437, MK 3682, IDX 21437
Molecular FormulaC22H29ClN3O9P
Molecular Weight545.9 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)Cl)O)OC3=CC=CC=C3
InChIInChI=1S/C22H29ClN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36-/m1/s1
InChIKeySFPFZQKYPOWCSI-KHFYHRBSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Uprifosbuvir (MK-3682) Procurement Guide: NS5B Nucleotide Inhibitor for Pan-Genotypic HCV Research


Uprifosbuvir (MK-3682, CAS 1496551-77-9) is a uridine nucleotide analog prodrug that acts as a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase [1]. As a phosphoramidate prodrug, it is designed for liver-targeted delivery and intracellular activation to its active triphosphate metabolite, which induces chain termination during viral RNA synthesis [2]. Uprifosbuvir was advanced to Phase III clinical development by Merck & Co. in combination with other direct-acting antivirals (DAAs) for the treatment of chronic HCV infection across multiple genotypes [3].

Why Uprifosbuvir (MK-3682) Cannot Be Simply Substituted with Sofosbuvir or Other HCV Nucleotide Analogs


Direct substitution of uprifosbuvir with other NS5B nucleotide inhibitors such as sofosbuvir is scientifically unsupported due to fundamental differences in prodrug activation stability, resistance mutation profiles, and clinical efficacy in key subpopulations. Uprifosbuvir exhibits distinct resistance to CatA-mediated hydrolysis compared to sofosbuvir, which directly impacts intracellular activation and liver-targeting efficiency [1]. Furthermore, uprifosbuvir-based triple-combination regimens have demonstrated high efficacy in patients who previously failed NS5A inhibitor-containing therapies, including those with baseline resistance-associated substitutions (RASs), a population where alternative regimens may show reduced activity [2]. The differential quantitative evidence presented below establishes the specific conditions under which uprifosbuvir provides measurable advantages relative to its closest analogs.

Quantitative Differentiation Evidence for Uprifosbuvir (MK-3682) vs. Sofosbuvir and Other HCV DAAs


Superior CatA Stability of Uprifosbuvir vs. Sofosbuvir: A Key Differentiator in Prodrug Activation

In vitro incubation with cathepsin A (CatA) for 18 hours resulted in no detectable hydrolysis of uprifosbuvir (MK-3682), whereas sofosbuvir underwent complete metabolism under identical conditions [1]. This stability difference is a direct consequence of the unique (R)-configured phosphoramidate prodrug moiety of uprifosbuvir, which confers resistance to premature CatA-mediated degradation and enhances liver-targeted delivery.

Pharmacokinetics Prodrug Activation Cathepsin A Liver Targeting Drug Metabolism

High SVR12 in DAA-Experienced GT1 Patients: C-SURGE Study Efficacy of Uprifosbuvir Triple Therapy

In the C-SURGE Phase 2 study evaluating HCV genotype 1-infected patients who had previously failed an NS5A inhibitor-containing all-oral regimen, retreatment with a triple-combination of grazoprevir (100 mg), ruzasvir (60 mg), and uprifosbuvir (450 mg) for 24 weeks (without ribavirin) achieved an SVR12 rate of 100% (49/49 patients) [1]. A 16-week regimen with ribavirin achieved an SVR12 rate of 98% (43/44 patients) [1]. Notably, 78 patients had at least one baseline NS5A resistance-associated substitution (RAS), and the presence of RASs had no impact on SVR12 .

Hepatitis C Treatment-Experienced SVR12 Genotype 1 Salvage Therapy Resistance-Associated Substitutions

Pan-Genotypic Efficacy of Uprifosbuvir 450 mg + Grazoprevir + Ruzasvir in Treatment-Naïve Non-Cirrhotic HCV (C-CREST-1/-2 Part A)

In the C-CREST-1 and C-CREST-2 Part A trials, an 8-week regimen of grazoprevir (100 mg) + ruzasvir (60 mg) + uprifosbuvir (450 mg) achieved SVR12 rates of 91% (21/23) in genotype 1, 94% (15/16) in genotype 2, and 91% (20/22) in genotype 3 treatment-naïve, non-cirrhotic participants [1]. Notably, the SVR12 rate for genotype 2 (94%) was numerically higher than that observed with the grazoprevir + elbasvir + uprifosbuvir regimen (75%; 12/16) in the same study, highlighting the contribution of the NS5A inhibitor partner (ruzasvir vs. elbasvir) to pan-genotypic coverage [1].

Hepatitis C Pan-Genotypic SVR12 Genotype 2 Genotype 3 Treatment-Naïve

In Vitro Antiviral Potency of Uprifosbuvir Prodrug vs. Parent Nucleoside and Comparator Prodrugs

In HCV replicon assays, the uprifosbuvir phosphoramidate prodrug (MK-3682) exhibits an EC50 of 0.32 μM, compared to an EC50 of 57 μM for its parent nucleoside analog, demonstrating a >178-fold enhancement in potency due to the prodrug moiety [1]. For reference, the sofosbuvir prodrug (PSI-7977) has an EC90 of 0.42 μM (parent nucleoside EC50 >50 μM) [1]. Bemnifosbuvir (AT-527) shows an EC50 of 0.013 μM under similar conditions [1].

Antiviral Activity EC50 Replicon Assay Prodrug Structure-Activity Relationship

Resistance Profile: S282T and C316N Mutations Reduce Uprifosbuvir Susceptibility

Uprifosbuvir resistance is mediated by NS5B polymerase variants that reduce nucleotide analog incorporation. Common mutations at positions S282 and C316 have been shown to decrease susceptibility to uprifosbuvir by altering active-site accommodation . Cross-resistance has been demonstrated among NS5B nucleotide analogs that share similar polymerase-binding geometry . The S282T variant is also associated with reduced susceptibility to sofosbuvir, indicating potential overlapping resistance profiles within the class [1].

Drug Resistance NS5B Polymerase S282T C316N Resistance-Associated Substitution Cross-Resistance

Optimal Research and Industrial Application Scenarios for Uprifosbuvir (MK-3682) Based on Quantitative Evidence


In Vitro Prodrug Activation and Liver-Targeting Studies

Uprifosbuvir's resistance to CatA-mediated hydrolysis, as demonstrated by the 0% degradation after 18-hour incubation compared to 100% for sofosbuvir [1], makes it an ideal tool compound for investigating liver-specific prodrug activation pathways and structure-stability relationships. Researchers studying phosphoramidate prodrug design and intracellular activation mechanisms can use uprifosbuvir as a stable comparator to probe the role of CatA and other esterases in nucleotide analog bioactivation.

HCV Retreatment and Resistance-Associated Substitution (RAS) Research

The 100% SVR12 rate (49/49) achieved with uprifosbuvir-based triple therapy in the C-SURGE study, including in patients with baseline NS5A RASs [1], positions uprifosbuvir as a critical reference compound for research on DAA-experienced populations. Studies investigating salvage therapy strategies, RAS evolution under drug pressure, and the efficacy of multi-DAA combinations in treatment-failure cohorts will benefit from incorporating uprifosbuvir into experimental designs.

Pan-Genotypic HCV Combination Regimen Development

Data from C-CREST-1/-2 Part A demonstrate that an 8-week regimen containing uprifosbuvir (450 mg) achieves SVR12 rates >90% across genotypes 1, 2, and 3 in treatment-naïve patients [1]. This evidence supports the use of uprifosbuvir as a backbone NS5B inhibitor in preclinical and clinical research aimed at developing short-duration, pan-genotypic HCV combination therapies, particularly in studies evaluating novel NS5A inhibitor partners or optimizing treatment duration.

Antiviral Potency Benchmarking and SAR Studies

With an EC50 of 0.32 μM in HCV replicon assays (representing a >178-fold improvement over its parent nucleoside) [1], uprifosbuvir serves as a well-characterized benchmark for antiviral potency in structure-activity relationship (SAR) studies of novel uridine-based nucleotide analogs. It can be used as a positive control or reference standard when evaluating the in vitro antiviral activity of new chemical entities targeting the HCV NS5B polymerase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Uprifosbuvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.